5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride
Overview
Description
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyran ring fused with a piperazine moiety, which is further functionalized with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and formaldehyde under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the pyran intermediate with piperazine in the presence of a suitable base like sodium hydride.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the pyran ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Demethoxylated or reduced pyran derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Shares the piperazine and methoxy functionalities but has a pyrimidine ring instead of a pyran ring.
Pyrido[2,3-d]pyrimidin-5-ones: Similar heterocyclic structure with potential biological activities.
Uniqueness
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is unique due to its specific combination of a pyran ring with a piperazine moiety and a methoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(piperazin-1-ylmethyl)pyran-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.2ClH/c1-15-11-8-16-9(6-10(11)14)7-13-4-2-12-3-5-13;;/h6,8,12H,2-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJPDCZXDNQRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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